molecular formula C18H26N2O3 B2647668 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2380009-05-0

2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2647668
CAS No.: 2380009-05-0
M. Wt: 318.417
InChI Key: WBOAKQBJZSGWDB-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further connected to an oxane (tetrahydropyran) carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurological receptors. Additionally, the oxane group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-Methyl-4-{[1-(cyclohexane-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a cyclohexane ring instead of an oxane ring.

Uniqueness

The presence of the oxane ring in 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine provides unique properties, such as increased solubility and stability, compared to its analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and chemical robustness .

Properties

IUPAC Name

[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14-12-16(5-8-19-14)23-13-15-6-9-20(10-7-15)18(21)17-4-2-3-11-22-17/h5,8,12,15,17H,2-4,6-7,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOAKQBJZSGWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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